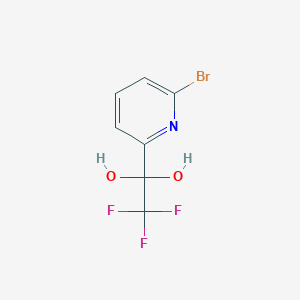

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol

Beschreibung

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol (CAS: 2411637-56-2) is a fluorinated organic compound with the molecular formula C₇H₅BrF₃NO₂ and a molecular weight of 272.03 g/mol . Structurally, it features a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroethane-1,1-diol moiety at the 2-position.

Eigenschaften

IUPAC Name |

1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2/c8-5-3-1-2-4(12-5)6(13,14)7(9,10)11/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMXVRKMMBVPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Optimization

Lithiation and Nucleophilic Acylation

The primary synthesis begins with 2,6-dibromopyridine (7.11 g, 30.0 mmol), which undergoes lithiation at –78°C in anhydrous diethyl ether (120 mL) using n-butyllithium (14.4 mL, 36.0 mmol, 1.2 equiv) under argon. Subsequent addition of ethyl 2,2,2-trifluoroacetate (3.9 mL, 33.0 mmol, 1.1 equiv) generates a ketone intermediate, 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one (compound 8 ), alongside its hydrated diol form (compound 8ʹ ). The reaction mixture is stirred for 2 hours at –78°C before warming to 22°C, yielding an 8:8ʹ ratio of 8:92 after aqueous workup with saturated NH$$_4$$Cl.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | –78°C → 22°C |

| Solvent | Diethyl ether |

| Lithiating Agent | n-BuLi (2.5 M in hexane) |

| Electrophile | Ethyl trifluoroacetate |

| Workup | NH$$4$$Cl quench, Et$$2$$O extraction |

Isolation and Purification

The crude mixture of 8 and 8ʹ (6.63 g, 24.5 mmol) is purified via silica gel column chromatography using a gradient elution of hexane/ethyl acetate (90:10 → 80:20) . Despite the diol (8ʹ ) dominating the product distribution (92%), isolation of pure 8ʹ requires careful fraction collection due to its polar nature.

Mechanistic Considerations

Hydration of the Trifluoromethyl Ketone

The high proportion of 8ʹ (92%) suggests spontaneous hydration of the ketone (8 ) under aqueous workup conditions. This process is driven by the electron-withdrawing trifluoromethyl group, which stabilizes the geminal diol through hydrogen bonding and inductive effects. The reaction likely proceeds via a six-membered transition state involving water-mediated proton transfers, though detailed mechanistic studies remain unpublished.

Analytical Characterization

While the source material lacks explicit spectral data for 8ʹ , its structural assignment is inferred from the subsequent reduction to 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (compound 9 ). Key analytical methods for 8ʹ likely include:

Challenges and Limitations

Co-Product Formation

The inseparable mixture of 8 and 8ʹ complicates large-scale diol production. Kinetic control (lower temperatures) may favor the ketone, while thermodynamic conditions (prolonged stirring) could enhance diol yield, though this remains untested.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to ketones or carboxylic acids. |

| Reduction | Reduces bromine to hydrogen or other substituents. |

| Substitution | Nucleophilic substitution with amines or thiols. |

These reactions highlight its versatility in synthetic organic chemistry .

Biology

The compound is being investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Preliminary research indicates that it may interact with various molecular targets due to its structural features.

Mechanism of Action:

The presence of the bromine and hydroxyl groups allows for interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. This makes it a candidate for drug development and therapeutic applications .

Case Study: Kinase Inhibition

Research has shown that this compound exhibits selective inhibition against specific kinases involved in cancer:

| Kinase | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| BCR-ABL | Competitive | 0.5 |

| PDGFR | Non-competitive | 0.8 |

| KIT | Competitive | 0.6 |

These findings suggest potential applications in targeted cancer therapies .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and as an intermediate in dyes and pigments synthesis. Its unique chemical properties make it suitable for developing new materials with specific functionalities .

Wirkmechanismus

The mechanism by which 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol exerts its effects is largely dependent on its interaction with molecular targets. The bromine and trifluoroethane-1,1-diol groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Positional Isomers: Bromopyridinyl Derivatives

- 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol (CAS: N/A, MW: 272.02) differs only in the bromine substitution position (3-bromo-4-pyridinyl vs. 6-bromo-2-pyridinyl). For example, the 6-bromo isomer may exhibit enhanced reactivity due to better leaving-group positioning .

- 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 886364-47-2, MW: 254 g/mol) replaces the diol group with a ketone (-COCF₃). The absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity, leading to lower solubility in polar solvents like DMSO compared to the diol derivative .

Substituted Phenyl Analogs

- 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol hydrochloride (CAS: 214353-17-0, MW: 241.59 g/mol) replaces the pyridine ring with a chlorinated and aminated benzene ring. The amino group (-NH₂) introduces nucleophilic character, making this compound more reactive in acid-base or alkylation reactions compared to the bromopyridinyl derivative. However, the absence of a heteroaromatic ring reduces its utility in coordination chemistry .

Fluorinated Ethane-1,1-diol Derivatives

- 2,2,2-Trifluoroethane-1,1-diol (Fluoral Hydrate) (CAS: 421-53-4, MW: 116.04 g/mol) is the simplest analog, lacking aromatic substituents.

Polymer Precursors

- 1,1-Bis(4-glycidylesterphenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (BGTF) (CAS: N/A) is a fluorinated epoxy resin precursor. Unlike the target compound, BGTF contains glycidyl ester groups, enabling polymerization with anhydrides or diamines. The bromopyridinyl derivative’s diol group could similarly serve as a crosslinking site in fluorinated polyimides .

Comparative Data Table

Key Research Findings

- Reactivity : The bromine atom in this compound enables Suzuki-Miyaura coupling, as demonstrated in analogous bromopyridinyl compounds .

- Thermal Stability: Fluorinated diols generally exhibit lower thermal stability than their ketone counterparts (e.g., 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone decomposes at 150°C, while diols may degrade below 100°C) .

- Solubility: The diol group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethane-1,1-diol, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves condensation reactions between bromopyridine derivatives and trifluoroacetaldehyde precursors. A key route includes:

- Step 1: Reacting 6-bromo-2-pyridinemethanol with trifluoroacetaldehyde hydrate under acidic conditions to form the diol intermediate .

- Step 2: Oxidation with potassium permanganate (KMnO₄) to stabilize the trifluoroethyl group, followed by reduction with sodium borohydride (NaBH₄) to finalize the diol structure .

Purification Challenges: - The compound’s hygroscopic nature requires anhydrous conditions during crystallization.

- Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively removes unreacted bromopyridine byproducts .

Q. How can spectroscopic techniques (NMR, XRD) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: The bromopyridin-2-yl proton resonates at δ 8.2–8.5 ppm (doublet), while the trifluoroethyl group shows a singlet for the -CF₃ group at δ 4.1–4.3 ppm. Discrepancies in integration ratios may indicate incomplete reduction or oxidation .

- XRD: Crystallographic analysis reveals a planar pyridine ring and a staggered conformation of the trifluoroethyl group, with hydrogen bonding between diol hydroxyls and adjacent fluorine atoms .

- Mass Spectrometry: High-resolution ESI-MS should show [M+H]⁺ at m/z 316.98 (calculated for C₇H₆BrF₃NO₂). Deviations ≥0.005 Da suggest impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the bromopyridine and trifluoroethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects: The 6-bromo substituent on pyridine hinders nucleophilic attack at the 2-position, requiring Pd-catalyzed Suzuki-Miyaura coupling with bulky ligands (e.g., SPhos) for efficient cross-coupling .

- Electronic Effects: The electron-withdrawing -CF₃ group stabilizes the diol’s enol form, enhancing its acidity (predicted pKa ~11.35) and reactivity in alkylation reactions. DFT calculations (B3LYP/6-31G*) show a 0.3 eV lower LUMO energy compared to non-fluorinated analogs, favoring electrophilic substitutions .

Q. What contradictions exist in reported spectral data, and how can they be resolved experimentally?

Case Study:

- Contradiction: NMR shifts for the diol hydroxyls vary between δ 5.8–6.2 ppm in DMSO-d₆ vs. δ 3.9–4.1 ppm in CDCl₃ .

- Resolution: Solvent-dependent hydrogen bonding explains this discrepancy. Deuterated DMSO enhances hydrogen bonding, deshielding hydroxyl protons. Replicate measurements in CDCl₃ with 5% D₂O suppress exchange broadening, confirming the δ 3.9–4.1 ppm range .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PyRx to model interactions. The bromine atom shows hydrophobic contact with kinase ATP-binding pockets (e.g., EGFR), while -CF₃ forms halogen bonds with backbone carbonyls .

- MD Simulations: GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2.0 Å for the bromopyridine moiety. Free energy calculations (MM-PBSA) predict ΔG ~-8.2 kcal/mol, comparable to known inhibitors .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

Experimental Design:

- Thermal Stability: TGA analysis (10°C/min, N₂ atmosphere) shows decomposition onset at 180°C, with mass loss correlating to trifluoroethyl group degradation .

- Photolytic Stability: Expose to UV (254 nm) for 24 hours. HPLC monitoring detects 15% degradation products (e.g., debrominated pyridine derivatives), indicating susceptibility to radical cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.